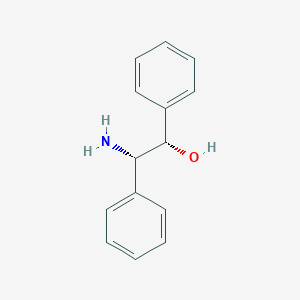

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Description

The exact mass of the compound (1S,2S)-2-Amino-1,2-diphenyl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1S,2S)-2-Amino-1,2-diphenyl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Amino-1,2-diphenyl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352133 | |

| Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-17-2 | |

| Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of (1S,2S)-2-Amino-1,2-diphenyl-ethanol

This guide provides a comprehensive overview of the synthesis and purification of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a pivotal chiral auxiliary in modern asymmetric synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical considerations essential for obtaining this compound in high purity. We will explore a robust synthesis pathway starting from benzoin, followed by a detailed diastereomeric resolution, and concluding with meticulous purification protocols.

Introduction: The Significance of (1S,2S)-2-Amino-1,2-diphenyl-ethanol

(1S,2S)-2-Amino-1,2-diphenyl-ethanol, and its enantiomer, are highly valued chiral auxiliaries. Their utility stems from the strategic placement of the amino and hydroxyl groups on a rigid diphenyl backbone. This specific stereochemistry allows for effective facial shielding in a variety of chemical transformations, thereby enabling the stereoselective synthesis of a wide range of chiral molecules. Its applications are particularly prominent in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Synthesis of Racemic erythro-2-Amino-1,2-diphenylethanol

The journey to enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol begins with the synthesis of the racemic erythro diastereomer. A common and efficient route commences with the commercially available α-hydroxy ketone, benzoin.

Rationale for the Synthetic Approach

The synthesis proceeds in two key stages: the formation of an oxime from benzoin, followed by the stereoselective reduction of this intermediate. The oximation of the ketone functionality in benzoin provides a precursor that, upon reduction, yields the desired amino alcohol. The choice of reducing agent is critical to favor the formation of the erythro diastereomer over the threo form.

Experimental Workflow: Synthesis of Racemic Precursor

Caption: Synthetic pathway from benzoin to racemic erythro-2-amino-1,2-diphenylethanol.

Detailed Synthesis Protocol

Step 1: Synthesis of Benzoin Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoin (1 equivalent) in methanol.

-

Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2.0 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue to precipitate the crude benzoin oxime.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction of Benzoin Oxime to Racemic erythro-2-Amino-1,2-diphenylethanol

-

Reaction Setup: In a suitable high-pressure reactor or a round-bottom flask under an inert atmosphere (depending on the chosen reduction method), suspend benzoin oxime (1 equivalent) in an appropriate solvent (e.g., ethanol or water).

-

Catalyst/Reducing Agent Addition: For catalytic hydrogenation, a nickel-aluminum alloy catalyst is effective[1]. The catalyst is added to the suspension. For a metal hydride reduction, a reagent like sodium borohydride in the presence of a Lewis acid can be employed.

-

Reaction Conditions:

-

Catalytic Hydrogenation: The reaction is typically carried out under hydrogen pressure at elevated temperature.

-

Metal Hydride Reduction: The reaction is often performed at a low temperature (e.g., -15°C to 0°C), followed by a gradual warming to room temperature[1].

-

-

Work-up:

-

Catalytic Hydrogenation: After the reaction, the catalyst is carefully filtered off. The filtrate is concentrated to yield the crude product.

-

Metal Hydride Reduction: The reaction is quenched by the careful addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane)[1]. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Initial Purification: The crude product is often a mixture of erythro and threo diastereomers. A preliminary purification by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water) can enrich the erythro isomer.

Chiral Resolution of Racemic erythro-2-Amino-1,2-diphenylethanol

The separation of the racemic mixture into its constituent enantiomers is achieved through diastereomeric salt formation with a chiral resolving agent. L-(+)-tartaric acid is a commonly used and effective resolving agent for this purpose.

Principle of Diastereomeric Salt Resolution

The reaction of a racemic amine with an enantiomerically pure chiral acid results in the formation of two diastereomeric salts. These diastereomers possess different physical properties, most notably their solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization.

Logical Flow of Chiral Resolution

Caption: Logical workflow for the chiral resolution of racemic erythro-2-amino-1,2-diphenylethanol.

Detailed Resolution Protocol

-

Formation of Diastereomeric Salts:

-

Dissolve the racemic erythro-2-amino-1,2-diphenylethanol (1 equivalent) in a minimal amount of hot methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in hot methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, the (1S,2S)-amine • L-tartrate salt, will begin to crystallize.

-

To maximize the yield, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (1R,2R)-amine • L-tartrate salt.

-

-

Liberation of the Free Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add a solution of sodium hydroxide (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10). This will liberate the free (1S,2S)-2-amino-1,2-diphenylethanol, which will precipitate out of the aqueous solution.

-

-

Extraction and Isolation:

-

Extract the aqueous suspension with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude (1S,2S)-2-amino-1,2-diphenylethanol.

-

Purification and Characterization

The final step is the purification of the enantiomerically enriched amine to achieve the high purity required for its use as a chiral auxiliary. Recrystallization is the method of choice for this purpose.

Recrystallization Protocol

-

Solvent Selection: A mixture of ethanol and water is an effective solvent system for the recrystallization of (1S,2S)-2-amino-1,2-diphenylethanol.

-

Dissolution: Dissolve the crude (1S,2S)-amine in a minimal amount of hot ethanol.

-

Inducing Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystal Formation: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol-water mixture, and dry the crystals under vacuum.

Characterization

The purity and identity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Optical Rotation: To confirm the stereochemistry.

Quantitative Data Summary

| Parameter | Synthesis of Racemic Amine | Chiral Resolution | Final Purification |

| Typical Yield | 70-85% (from benzoin oxime) | 35-45% (of one enantiomer) | >90% |

| Expected Purity | Mixture of diastereomers | >95% e.e. (after one crystallization) | >99% e.e. |

| Key Reagents | Benzoin, Hydroxylamine HCl, Ni-Al alloy | L-(+)-Tartaric Acid, Methanol, NaOH | Ethanol, Water |

| Critical Step | Stereoselective reduction | Fractional crystallization | Slow cooling for crystal growth |

Conclusion

The synthesis and purification of (1S,2S)-2-amino-1,2-diphenylethanol is a multi-step process that requires careful control of reaction conditions and purification techniques. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably obtain this valuable chiral auxiliary in high yield and excellent enantiomeric purity, enabling the advancement of asymmetric synthesis and the development of novel chiral therapeutics.

References

-

Organic Syntheses Procedure. Organic Syntheses. [Online] Available at: [Link]

- Process for preparation of optically active 1-erythro-2-amino-1-phenyl-1-propanol. Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the chiral amino alcohol, (1S,2S)-2-Amino-1,2-diphenyl-ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a practical framework for spectral interpretation, explains the causal relationships behind experimental choices, and provides robust, self-validating methodologies for acquiring high-quality data.

While comprehensive spectral libraries for the (1S,2S)-threo isomer are not as prevalent as for its (1S,2R)-erythro counterpart, this guide will leverage a comparative analytical approach. We will utilize the well-documented spectra of related diastereomers to establish a baseline and then, based on fundamental principles of stereochemistry, predict and explain the nuanced spectral features unique to the (1S,2S) configuration. This methodology not only provides a robust characterization framework but also enhances the reader's foundational understanding of stereoisomerism in spectroscopic analysis.

Molecular Structure and Stereochemical Considerations

(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a chiral molecule possessing two stereocenters at the C1 and C2 positions of the ethanol backbone. The "(1S,2S)" designation defines the absolute configuration at these centers, resulting in a threo diastereomer. This spatial arrangement is distinct from the (1S,2R) or (1R,2S)erythro diastereomers and is the primary determinant of the subtle, yet critical, differences observed in its spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure of chiral molecules like (1S,2S)-2-Amino-1,2-diphenyl-ethanol. It provides detailed information about the chemical environment, connectivity, and stereochemical relationship of atoms.

¹H NMR Spectroscopy: The Key to Diastereomeric Distinction

The proton NMR spectrum provides a fingerprint of the molecule's hydrogen atoms. While the aromatic protons of the two phenyl groups will present as complex multiplets, the most diagnostic signals are the methine protons at C1 (H-C-O) and C2 (H-C-N).

Expertise & Experience: The Causality of Stereochemistry on Spectra

The primary distinction between the threo (1S,2S) and erythro (1S,2R) diastereomers in ¹H NMR lies in the magnitude of the vicinal coupling constant (³JH-H) between the C1 and C2 protons. This is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two adjacent C-H bonds.

-

In the more stable, staggered conformation of the erythro isomer , the two methine protons are positioned anti-periplanar to each other (dihedral angle ≈ 180°), resulting in a large coupling constant (typically 8-10 Hz).

-

Conversely, in the preferred conformation of the threo isomer , these protons are gauche to one another (dihedral angle ≈ 60°), leading to a smaller coupling constant (typically 3-5 Hz).

This difference in ³JH-H is the most reliable and definitive NMR marker for distinguishing these diastereomers.

Predicted ¹H NMR Data for (1S,2S)-2-Amino-1,2-diphenyl-ethanol

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Phenyl-H | 7.10 - 7.40 | m | - |

| H-C1-O | ~4.8 - 5.0 | d | ³J = 3-5 |

| H-C2-N | ~4.2 - 4.4 | d | ³J = 3-5 |

| NH₂, OH | 1.5 - 3.0 | br s | - |

| Note: Chemical shifts are solvent-dependent. The broad signals for NH₂ and OH protons are due to chemical exchange and may not show coupling. |

Diagram: ¹H NMR Coupling Relationship Below is a logical diagram illustrating the key interaction for distinguishing diastereomers via NMR.

Caption: Karplus relationship predicts different ³J values for threo/erythro isomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's asymmetry, all 14 carbon atoms are expected to be unique, resulting in 14 distinct signals.

Predicted ¹³C NMR Data for (1S,2S)-2-Amino-1,2-diphenyl-ethanol

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Phenyl C-ipso (C-C1) | ~142-144 |

| Phenyl C-ipso (C-C2) | ~140-142 |

| Phenyl C-ortho, C-meta, C-para | ~125-129 |

| C1 (CH-OH) | ~76-78 |

| C2 (CH-NH₂) | ~60-62 |

| Note: Assignments for the aromatic region can be complex and may require 2D NMR techniques for unambiguous assignment. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

Workflow: NMR Sample Preparation and Acquisition

Caption: Standard workflow for preparing and analyzing a sample by NMR.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) inside a clean, dry vial before transferring to a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor shimming.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies for ¹H and ¹³C, and "shim" the magnetic field to maximize its homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The resulting spectrum is then phased and baseline-corrected to produce the final, interpretable data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying functional groups.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of (1S,2S)-2-Amino-1,2-diphenyl-ethanol will be dominated by absorptions corresponding to its key functional groups: the O-H of the alcohol, the N-H of the primary amine, the C-H of the aromatic rings, and the C-O of the alcohol. While the spectra of diastereomers are largely identical in the functional group region, subtle variations in the fingerprint region (<1500 cm⁻¹) can arise from differences in the molecule's overall vibrational modes due to its unique 3D structure.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3200 - 3600 | O-H stretch | Broad signal, indicating hydrogen bonding |

| 3300 - 3500 | N-H stretch | Two sharp peaks (asymmetric & symmetric) for primary amine |

| 3000 - 3100 | Aromatic C-H stretch | Sharp peaks, characteristic of sp² C-H bonds |

| 1580 - 1600, 1450-1500 | C=C stretch | Aromatic ring skeletal vibrations |

| 1050 - 1150 | C-O stretch | Strong absorption for the secondary alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the modern standard for acquiring IR spectra of solid samples due to its minimal sample preparation requirements.

Step-by-Step Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid (1-2 mg) onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.

-

Data Acquisition: Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Expertise & Experience: Predicting Fragmentation

Under Electron Ionization (EI), the mass spectra of diastereomers are generally indistinguishable because the high energy of the ionization process leads to fragmentation based on bond strengths, not stereochemistry. The molecular ion ([M]⁺•) will be observed at m/z = 213. The fragmentation is dictated by the stability of the resulting carbocations and radical species.

The most prominent fragmentation pathway for amino alcohols is the α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen or oxygen atom.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Rationale |

| 213 | [C₁₄H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 107 | [C₆H₅CH(OH)]⁺ | α-cleavage at C1-C2 bond, charge retained on oxygen-containing fragment |

| 106 | [C₆H₅CH=NH₂]⁺ | α-cleavage at C1-C2 bond, charge retained on nitrogen-containing fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of a phenyl group |

Diagram: Key MS Fragmentation Pathway The diagram below shows the primary alpha-cleavage fragmentation of the molecular ion.

Caption: Primary fragmentation pathways for 2-Amino-1,2-diphenylethanol in MS.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules, often resulting in a prominent protonated molecule peak [M+H]⁺.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with ESI, such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas assist in desolvation, releasing the analyte ions into the gas phase.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the protonated molecule [M+H]⁺ (expected at m/z 214) and any significant fragment ions.

Conclusion

The comprehensive characterization of (1S,2S)-2-Amino-1,2-diphenyl-ethanol relies on the synergistic application of NMR, IR, and Mass Spectrometry. While direct spectral data for this specific diastereomer may be sparse in public databases, a robust and scientifically sound analysis is achievable through a comparative approach with its more documented stereoisomers. The key to distinguishing the (1S,2S) threo configuration lies in the small vicinal coupling constant between the C1 and C2 methine protons in the ¹H NMR spectrum, a direct consequence of their gauche relationship. IR spectroscopy confirms the presence of the requisite functional groups, and mass spectrometry validates the molecular weight and primary fragmentation patterns. By adhering to the rigorous experimental protocols detailed in this guide, researchers can confidently acquire and interpret high-quality spectroscopic data for this important chiral building block.

References

-

PubChem. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. [Link]

-

SpectraBase. (1S,2R)-2-Amino-1,2-diphenylethanol 13C NMR Spectrum. Wiley. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

University of Oxford, Chemistry Research Laboratory. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

A Comprehensive Technical Guide to (1S,2S)-2-Amino-1,2-diphenylethanol for Researchers and Drug Development Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a thorough examination of the physical and chemical properties of (1S,2S)-2-Amino-1,2-diphenylethanol. This specific stereoisomer is a valuable chiral building block in asymmetric synthesis, and a comprehensive understanding of its characteristics is paramount for its effective application.

The Role of Stereochemistry: Introducing (1S,2S)-2-Amino-1,2-diphenylethanol

In the realm of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of utmost importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities and physical properties. (1S,2S)-2-Amino-1,2-diphenylethanol, a member of the chiral amino alcohol family, is a powerful tool for controlling the stereochemical outcome of chemical reactions. Its defined spatial arrangement of functional groups allows it to serve as a chiral auxiliary, guiding the formation of new stereocenters in a predictable manner.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of (1S,2S)-2-Amino-1,2-diphenylethanol is fundamental for its handling, characterization, and deployment in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | 116-119 °C | [2] |

| Specific Rotation ([α]D) | -124±3° (c = 0.87 in ethanol) | [2] |

| Enantiomeric Excess | ≥99.0% (HPLC) | [2] |

| Solubility | Soluble in alcohols and other polar organic solvents. | N/A |

| CAS Number | 23190-17-2 | [1][2] |

Molecular Structure:

The (1S,2S) configuration, also referred to as the threo diastereomer, defines the specific relative and absolute stereochemistry of the two stereocenters.

Figure 2: General workflow for the synthesis of the threo from the erythro diastereomer.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the principle of oxazoline formation and subsequent hydrolysis.

Materials:

-

(1S,2R)-2-Amino-1,2-diphenylethanol (erythro isomer)

-

An aldehyde (e.g., formaldehyde or benzaldehyde) or a derivative for oxazoline formation

-

Dehydrating agent or conditions for cyclization

-

Acid or base for hydrolysis (e.g., HCl or NaOH)

-

Organic solvents for extraction and purification

Procedure:

-

Oxazoline Formation: The erythro amino alcohol is reacted with an aldehyde in a suitable solvent. The reaction is driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. This cyclization proceeds with inversion of configuration at the carbon atom bearing the amino group, forming the corresponding cis-oxazoline.

-

Isolation of the Intermediate: The oxazoline intermediate can be isolated and purified by standard techniques such as crystallization or chromatography.

-

Hydrolysis: The purified oxazoline is subjected to hydrolysis under either acidic or basic conditions. This step cleaves the oxazoline ring to yield the threo amino alcohol. The choice of hydrolytic conditions can be optimized to maximize the yield and prevent side reactions.

-

Purification of the Final Product: The resulting (1S,2S)-2-amino-1,2-diphenylethanol is purified by recrystallization from an appropriate solvent system to yield the enantiomerically and diastereomerically pure product.

Self-Validation and Trustworthiness: The stereochemical purity of the final product must be rigorously confirmed. This is achieved by measuring its specific rotation and by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the results with established data for the pure (1S,2S) isomer.

Applications in Asymmetric Synthesis

The primary application of (1S,2S)-2-amino-1,2-diphenylethanol is as a chiral auxiliary. It is temporarily attached to a prochiral substrate to direct a chemical transformation, leading to the preferential formation of one diastereomer.

Asymmetric Alkylation

In asymmetric alkylation, the chiral auxiliary is first converted into an amide with a carboxylic acid. The resulting chiral amide can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) from a sterically less hindered face, thereby creating a new stereocenter with high diastereoselectivity.

Figure 3: Workflow for asymmetric alkylation using a chiral auxiliary.

Mechanistic Rationale: The rigid diphenyl framework and the stereochemistry at C1 and C2 of the auxiliary create a well-defined chiral pocket around the reactive center. This steric hindrance directs the incoming electrophile to approach from the less hindered face of the enolate, leading to a high degree of stereocontrol.

Spectroscopic Characterization

The identity and purity of (1S,2S)-2-amino-1,2-diphenylethanol are confirmed through various spectroscopic methods.

| Technique | Expected Features |

| ¹H NMR | A complex multiplet in the aromatic region corresponding to the ten phenyl protons. Distinct signals for the two methine protons (CH-OH and CH-NH₂). Broad, exchangeable singlets for the hydroxyl (-OH) and amino (-NH₂) protons. |

| ¹³C NMR | Resonances for the aromatic carbons of the two phenyl groups. Two distinct signals for the stereogenic carbons (C-OH and C-NH₂). |

| FT-IR | Characteristic broad absorption bands for O-H and N-H stretching in the 3200-3600 cm⁻¹ region. Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | A molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) consistent with its molecular weight. |

Safety and Handling

(1S,2S)-2-Amino-1,2-diphenylethanol is classified as an acute toxicant if swallowed (H302). [2]Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [2]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended for combustible solids. [2] For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(1S,2S)-2-Amino-1,2-diphenylethanol is a highly valuable and versatile chiral building block in the field of asymmetric synthesis. Its well-defined stereochemistry and predictable influence on the stereochemical course of reactions make it an indispensable tool for the synthesis of enantiomerically pure compounds. A thorough understanding of its synthesis, properties, and applications empowers researchers to leverage its full potential in the development of novel pharmaceuticals and other advanced materials.

References

-

HMDB. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]

-

Lin, G. et al. Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. [Link]

-

Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405–2407. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

PubChem. 2-Amino-1,2-diphenylethanol. [Link]

-

Aubé, J., & Zeng, Y. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Combinatorial Chemistry, 9(3), 473–476. [Link]

-

Lyle, G. G., & Lacroix, W. (1964). The Absolute Configuration of threo-2-Amino-1,2-diphenylethanol. A Correction of the Literature. The Journal of Organic Chemistry, 29(11), 3390–3392. [Link]

-

SpectraBase. 1,2-Diphenylethanol. [Link]

-

Williams, D. R., et al. (2013). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. Angewandte Chemie International Edition, 52(43), 11339-11343. [Link]

Sources

A Researcher's Guide to Sourcing Enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol: Navigating a Niche Stereoisomer

Introduction: The Critical Role of Stereochemistry in Asymmetric Synthesis

In the precise world of pharmaceutical development and fine chemical manufacturing, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is paramount. Chiral auxiliaries are foundational tools that guide the formation of specific stereoisomers, a necessity for creating effective and safe therapeutic agents.[1][2] The 2-Amino-1,2-diphenylethanol family of compounds represents a vital class of such auxiliaries, valued for their rigid phenyl backbones which provide an effective chiral environment for stereoselective transformations.[3]

This technical guide addresses the specific challenge of sourcing enantiopure (1S,2S)-2-Amino-1,2-diphenyl-ethanol . It moves beyond a simple list of suppliers to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the commercial landscape, the critical distinctions between available diastereomers, and a logical framework for procurement or synthesis.

Understanding the Stereochemical Landscape: erythro vs. threo

The primary challenge in sourcing (1S,2S)-2-Amino-1,2-diphenyl-ethanol lies in its stereochemistry. This molecule has two chiral centers, leading to four possible stereoisomers. These are best understood as two diastereomeric pairs of enantiomers:

-

erythro diastereomers: The (1R,2S) and (1S,2R) forms. In a Fischer projection, the main functional groups (amino and hydroxyl) are on opposite sides of the carbon backbone.

-

threo diastereomers: The (1R,2R) and (1S,2S) forms. In a Fischer projection, the main functional groups are on the same side.

A thorough analysis of the global chemical supply chain reveals a critical fact: the erythro form is vastly more common and commercially available as a catalog product. The requested threo (1S,2S) isomer is not a standard, off-the-shelf reagent from major suppliers. This scarcity necessitates a strategic approach for the research scientist.

Commercial Availability of the threo Diastereomers: (1S,2S) and (1R,2R)

Direct searches for commercial stock of (1S,2S)-2-Amino-1,2-diphenyl-ethanol yield no major suppliers. However, its enantiomer, (1R,2R)-(+)-2-Amino-1,2-diphenylethanol , is available from at least one specialized manufacturer, albeit not as a stock item.

Manchester Organics lists (1R,2R)-(+)-2-Amino-1,2-diphenylethanol with a stated lead time of 4-6 weeks, indicating it is likely synthesized on demand.[4] For researchers whose synthetic route can accommodate the (1R,2R) enantiomer, this represents the most direct procurement path. For those who strictly require the (1S,2S) configuration, this opens the door to inquiring about a custom synthesis of the opposite enantiomer from the same specialized supplier.

The Practical Alternative: Sourcing the Widely Available erythro Diastereomers

For many applications, a researcher's primary need is for the specific chiral influence imparted by the amino alcohol scaffold. If the synthetic plan can be adapted, the most efficient and cost-effective solution is to utilize the readily available erythro diastereomers: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol and its enantiomer (1S,2R)-(+)-2-Amino-1,2-diphenylethanol .[5]

These compounds are widely used as chiral auxiliaries and ligands in various asymmetric reactions, including alkylations and aldol reactions.[3] A robust network of chemical suppliers offers these reagents at high purity, backed by comprehensive analytical data.

Table 1: Prominent Commercial Suppliers of erythro-2-Amino-1,2-diphenylethanol

| Supplier | Product Name | CAS No. | Purity/Assay | Key Features |

| Sigma-Aldrich (Merck) | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | 99% | Extensive documentation and peer-reviewed paper citations available. |

| Sigma-Aldrich (Merck) | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | 23364-44-5 | 99% | Widely cited in literature for preparing chiral catalysts and stationary phases.[3] |

| Strem Chemicals | (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 | min. 98% | Sold in collaboration with Daicel; known for high-quality chiral products.[6] |

| Strem Chemicals | (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 | min. 98% | Offered with volume discounts available.[7] |

| Thermo Scientific (Fisher) | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | 99% | Available under the Acros Organics legacy brand.[8] |

| Thermo Scientific (Fisher) | (1S,2R)-2-Amino-1,2-diphenylethanol | 23364-44-5 | 98% | Comprehensive safety and handling information provided.[9] |

| Chem-Impex | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | ≥ 99% (Chiral HPLC, HPLC) | Detailed specifications including optical rotation are provided.[5] |

| TCI America | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | 23190-16-1 | >99.0% | Available through various distributors like Fisher Scientific.[10] |

| Pharmaffiliates | (1R,2S)-2-Amino-1,2-diphenylethan-1-ol | 23190-16-1 | N/A | Supplier of pharmaceutical impurities, standards, and intermediates.[11] |

Strategic Decision-Making Workflow

The process of acquiring the correct chiral auxiliary requires a logical progression. The following workflow illustrates the decision-making process for a researcher based on the commercial realities of the 2-Amino-1,2-diphenylethanol market.

Caption: Decision workflow for sourcing 2-Amino-1,2-diphenylethanol stereoisomers.

Protocol: Supplier Vetting and Quality Assurance

Trustworthiness in chemical sourcing is paramount. A self-validating procurement system ensures that the material received matches the requirements of the experiment.

Step-by-Step Supplier Vetting Protocol:

-

Request Certificate of Analysis (CoA): Before placing an order, request a lot-specific CoA. Do not rely solely on the typical specifications on the website.

-

Verify Stereochemical Purity: The CoA must include data confirming the specific stereoisomer and its enantiomeric excess (e.e.) or purity. This is typically determined by chiral HPLC. For the erythro isomers from suppliers like Sigma-Aldrich and Chem-Impex, purities of ≥99% are standard.[5]

-

Check for Analytical Methods: The CoA should specify the analytical methods used (e.g., HPLC, Chiral HPLC, NMR, Optical Rotation). The optical rotation value is a key indicator of enantiopurity (e.g., [α]25/D −7.0° for (1R,2S) and +7.0° for (1S,2R), c = 0.6 in ethanol).

-

Review Safety Data Sheet (SDS): Obtain and review the SDS for proper handling, storage (typically room temperature, in a dry, well-ventilated place), and personal protective equipment (PPE) requirements, which include eye shields, gloves, and a dust mask.

-

Inquire about Lot-to-Lot Consistency: For long-term projects or process development, contact the supplier's technical service to discuss their quality control measures for ensuring lot-to-lot consistency.

-

Incoming Material Verification: Upon receipt, it is best practice to perform an independent identity check (e.g., melting point, which is typically 142-144 °C for the erythro isomers) to verify the material before use in a critical synthesis.

Conclusion

While the requested (1S,2S)-2-Amino-1,2-diphenyl-ethanol is not a readily available commercial product, a systematic approach allows researchers to navigate this challenge effectively. The primary commercial offerings are the highly pure erythro diastereomers, (1R,2S) and (1S,2R), which serve as excellent, well-documented alternatives for many asymmetric synthesis applications. For projects where the threo configuration is non-negotiable, the most viable path is to engage with specialized manufacturers like Manchester Organics for a 'make-to-order' or custom synthesis of the desired enantiomer. By understanding the stereochemical landscape and implementing a rigorous quality assurance protocol, scientists can confidently procure the appropriate chiral auxiliary to advance their research and development goals.

References

-

Wikipedia. Chiral auxiliary. [Link]

-

PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. [Link]

-

Arran Chemical Company. (1R,2R)-(+)-1,2-Diphenylethylenediamine | CAS 35132-20-8. [Link]

-

Szabo-Scandic. (+)-1,2-Diphenylethylenediamine, CAS 35132-20-8. [Link]

-

NanoAxis LLC. (1R,2S)-2-Amino-1,2-diphenylethanol. [Link]

-

Pharmaffiliates. (1R,2S)-2-Amino-1,2-diphenylethan-1-ol. [Link]

-

Chengdu Likai Chiral Tech Co., Ltd. (1S,2R)-(+)-2-Amino-1,2-diphenylethanol. [Link]

Sources

- 1. 29841-69-8 Cas No. | (1S,2S)-(-)-1,2-Diphenylethane-1,2-diamine | Apollo [store.apolloscientific.co.uk]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. chemimpex.com [chemimpex.com]

- 6. strem.com [strem.com]

- 7. strem.com [strem.com]

- 8. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Historical background and discovery of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary

An In-depth Exploration of the Historical Background, Discovery, and Application of a Cornerstone in Asymmetric Synthesis

For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the ability to selectively synthesize a single enantiomer a critical endeavor. In the vast toolkit of asymmetric synthesis, chiral auxiliaries have long stood as a robust and reliable strategy. Among these, (1S,2S)-2-Amino-1,2-diphenyl-ethanol has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of its historical context, discovery, synthesis, and application as a chiral auxiliary, offering field-proven insights for its effective utilization.

The Genesis of Chiral Auxiliaries: A Paradigm Shift in Stereocontrol

The concept of the chiral auxiliary was pioneered by E.J. Corey in 1975, introducing a revolutionary approach to asymmetric synthesis.[1] This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The inherent stereochemistry of the auxiliary then directs the stereochemical outcome of a subsequent reaction on the substrate. Following the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This innovation provided a powerful alternative to then-existing methods of obtaining enantiomerically pure compounds, such as resolution of racemic mixtures.

Discovery and Development: The Emergence of (1S,2S)-2-Amino-1,2-diphenyl-ethanol

While the precise first synthesis and application of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary is not definitively documented in a single seminal publication, its utility stems from the broader exploration of chiral 1,2-amino alcohols as stereodirecting groups. These compounds, readily accessible from the chiral pool (e.g., amino acids), offer a rigid scaffold that can effectively shield one face of a reactive intermediate, leading to high levels of stereoselectivity.

The unique structural features of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, specifically the two phenyl groups and the defined stereochemistry of the amino and hydroxyl moieties, contribute to its efficacy. The phenyl groups provide significant steric bulk, creating a well-defined chiral environment that influences the approach of incoming reagents.

Synthesis of (1S,2S)-2-Amino-1,2-diphenyl-ethanol: A Practical Protocol

The enantiomerically pure (1S,2S)-2-Amino-1,2-diphenyl-ethanol can be synthesized from the inexpensive and readily available starting material, benzoin. The following is a detailed, step-by-step methodology for its preparation.

Experimental Protocol: Synthesis from Benzoin

Step 1: Oxime Formation

-

In a round-bottom flask, dissolve benzoin (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Collect the precipitated benzoin oxime by filtration and wash with water.

-

Recrystallize the crude product from ethanol/water to obtain pure benzoin oxime.

Step 2: Diastereoselective Reduction

-

In a separate flask, dissolve the benzoin oxime (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (excess), portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of diastereomeric amino alcohols.

Step 3: Resolution of Diastereomers

-

The diastereomeric mixture can be resolved by fractional crystallization using a chiral resolving agent, such as tartaric acid.

-

Dissolve the mixture of amino alcohols in a suitable solvent (e.g., ethanol).

-

Add a solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent.

-

Allow the solution to stand, which will lead to the crystallization of the salt of one diastereomer.

-

Collect the crystals by filtration.

-

Treat the salt with a base (e.g., NaOH solution) to liberate the free amino alcohol.

-

Extract the desired (1S,2S)-2-Amino-1,2-diphenyl-ethanol with an organic solvent, dry, and concentrate to obtain the enantiomerically pure product.

Mechanism of Stereochemical Control: The Power of a Chiral Environment

The efficacy of (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary lies in its ability to create a highly organized and sterically hindered transition state. When attached to a substrate, for instance, to form a chiral imine or enamine, the bulky phenyl groups effectively block one face of the molecule.

Consider the asymmetric alkylation of an imine derived from a prochiral aldehyde and (1S,2S)-2-Amino-1,2-diphenyl-ethanol. The nitrogen of the auxiliary forms an imine with the aldehyde. The hydroxyl group of the auxiliary can coordinate to a metal cation (e.g., from an organometallic reagent), creating a rigid, chelated intermediate. This chelation, combined with the steric hindrance from the phenyl groups, forces the incoming nucleophile to approach from the less hindered face, resulting in a highly diastereoselective transformation.

Figure 1: A simplified workflow illustrating the mechanism of stereocontrol using (1S,2S)-2-Amino-1,2-diphenyl-ethanol as a chiral auxiliary in an asymmetric alkylation reaction.

Applications in Asymmetric Synthesis: A Showcase of Versatility

The utility of (1S,2S)-2-Amino-1,2-diphenyl-ethanol and its derivatives extends to a wide range of asymmetric transformations. A notable example is in the highly enantioselective alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc reagents. In a study by Zhang et al. (2004), modifications of (1R,2S)-1,2-diphenyl-2-aminoethanol (the enantiomer of the title compound) were shown to be highly effective ligands in this reaction, achieving enantiomeric excesses of up to 98%.[2]

This high level of stereocontrol is a testament to the well-defined chiral pocket created by the auxiliary, which effectively dictates the trajectory of the incoming nucleophile.

Quantitative Data Summary

| Reaction Type | Substrate | Reagent | Chiral Auxiliary/Ligand | Enantiomeric Excess (ee%) | Reference |

| Asymmetric Alkylation | N-diphenylphosphinoyl benzalimine | Diethylzinc | Modified (1R,2S)-1,2-diphenyl-2-aminoethanol | up to 98% | [2] |

Conclusion: A Legacy of Precision in Stereochemistry

(1S,2S)-2-Amino-1,2-diphenyl-ethanol stands as a powerful and reliable chiral auxiliary in the field of asymmetric synthesis. Its straightforward synthesis from readily available starting materials, coupled with its ability to induce high levels of stereoselectivity in a variety of reactions, has solidified its place in the synthetic chemist's toolbox. The principles of its operation, rooted in the creation of a sterically defined chiral environment, serve as a clear and instructive example of the power of chiral auxiliaries. For researchers and professionals in drug development, a thorough understanding of this and other chiral auxiliaries is indispensable for the efficient and precise construction of the complex, stereochemically defined molecules that drive therapeutic innovation.

References

- Corey, E. J., & Enders, D. (1976). Synthese von (S)-(+)- und (R)-(−)-α-Phenyl-propionaldehyd über metallierte Dimethylhydrazone. Chemische Berichte, 109(1), 13-24.

-

Zhang, H. L., Jiang, F., Zhang, X. M., Cui, X., Gong, L. Z., Mi, A. Q., ... & Wu, Y. D. (2004). Modification of (1R, 2S)-1, 2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. Chemistry–A European Journal, 10(6), 1481-1492. [Link]

-

PubChem. (n.d.). (1S,2S)-2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, H. L., et al. (2004). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. Chemistry – A European Journal, 10(6), 1481-1492. [Link]

-

Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

Sources

Solubility Profile of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in Common Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (1S,2S)-2-Amino-1,2-diphenyl-ethanol, a critical chiral auxiliary and synthetic intermediate in the pharmaceutical industry. The document delineates the core physicochemical properties of the molecule that govern its solubility, grounded in the fundamental principle of "like dissolves like." A detailed, field-proven experimental protocol for determining thermodynamic equilibrium solubility via the saturation shake-flask method is presented, coupled with UV-Vis spectrophotometry for quantification. The guide includes an illustrative solubility profile in a range of common organic solvents, interpreting the expected results based on molecular interactions such as hydrogen bonding and solvent polarity. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility for process optimization, reaction design, and purification strategies.

Introduction and Physicochemical Context

(1S,2S)-2-Amino-1,2-diphenyl-ethanol is a chiral amino alcohol widely employed as a resolving agent and a precursor for chiral ligands in asymmetric synthesis. Its stereospecific structure is pivotal for creating enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is essential for therapeutic efficacy and safety.

A thorough understanding of its solubility profile is a non-negotiable prerequisite for its effective use. Solubility data dictates the choice of solvent for organic reactions, influences crystallization and purification methods, and is critical for developing robust and scalable chemical processes. The molecular structure of (1S,2S)-2-Amino-1,2-diphenyl-ethanol presents a fascinating case study in solubility, as it contains both large, non-polar aromatic regions and highly polar functional groups.

Key Physicochemical Properties:

-

Molecular Formula: C₁₄H₁₅NO[1]

-

Structure:

(Image for illustrative purposes) The molecule possesses two non-polar phenyl (C₆H₅) rings and two polar functional groups: a hydroxyl (-OH) and an amino (-NH₂) group. This amphiphilic nature is the primary determinant of its solubility behavior.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a powerful guiding principle, summarizing the fact that substances with similar polarities and intermolecular force capabilities tend to be miscible.[4][5][6]

-

Impact of Polarity: Polar solvents, characterized by large dipole moments and high dielectric constants, effectively dissolve polar solutes.[4][7] Conversely, non-polar solvents are best for dissolving non-polar solutes through weaker London dispersion forces.[4]

-

Role of Functional Groups: The hydroxyl (-OH) and amino (-NH₂) groups in (1S,2S)-2-Amino-1,2-diphenyl-ethanol are capable of forming strong hydrogen bonds. Solvents that can also act as hydrogen bond donors or acceptors (e.g., alcohols like methanol and ethanol) are predicted to be effective at solvating these groups, thereby enhancing solubility.

-

Influence of Aromatic Rings: The two phenyl rings constitute a significant non-polar portion of the molecule. These regions will interact favorably with aprotic and non-polar solvents (e.g., toluene, ethyl acetate) through π-π stacking and van der Waals forces.

The resulting solubility in any given solvent is a competitive interplay between these forces. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.

Experimental Methodology: The Shake-Flask Method for Equilibrium Solubility

To obtain reliable and reproducible solubility data, the saturation shake-flask method is the gold standard and the most widely recommended technique.[8][9][10] This method determines the thermodynamic equilibrium solubility, which represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature. The protocol described below is a self-validating system designed for accuracy and integrity, drawing from established guidelines like the OECD Test Guideline 105.[11][12][13][14]

Materials and Apparatus

-

Solute: (1S,2S)-2-Amino-1,2-diphenyl-ethanol (purity >98%)

-

Solvents: A range of analytical grade organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetone, 2-Propanol, Ethanol, Methanol).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control (incubator shaker)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Experimental Workflow Diagram

Caption: Shake-Flask method workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of (1S,2S)-2-Amino-1,2-diphenyl-ethanol to a glass vial. An excess is critical to ensure equilibrium with the solid phase is achieved; a good starting point is to add enough solid such that a visible amount remains undissolved at the end of the experiment.[8]

-

Accurately add a known volume of the chosen organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture at a moderate speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[15]

-

Causality Check: The extended agitation period is necessary to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Sampling at intermediate time points (e.g., 12, 24, 36 hours) can be performed to confirm that the concentration has reached a stable plateau.[9]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the test temperature for a short period to let suspended particles settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is crucial to prevent any microscopic solid particles from entering the analytical sample, which would falsely elevate the measured solubility.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Rationale: The phenyl rings in the solute act as strong chromophores, making the compound readily quantifiable by UV-Vis spectroscopy.[16]

-

Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a calibration curve. The linearity of this curve validates the method within that concentration range.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the equation of the line from the calibration curve (derived from the Beer-Lambert Law) to calculate the concentration of the diluted sample.

-

Multiply by the dilution factor to determine the original concentration of the saturated solution. This value is the equilibrium solubility.

-

Results: Illustrative Solubility Profile

| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Toluene | Non-Polar Aromatic | 2.4 | Sparingly Soluble | Favorable interaction with phenyl rings, but poor solvation of polar -OH and -NH₂ groups. |

| Dichloromethane | Polar Aprotic | 3.1 | Sparingly Soluble | Moderate polarity can interact with the whole molecule, but lacks hydrogen bonding capability. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Soluble | Good balance of moderate polarity and hydrogen bond accepting capability (via carbonyl oxygen). |

| Acetone | Polar Aprotic | 5.1 | Soluble | Strong dipole and hydrogen bond acceptor, effectively solvating the polar groups. |

| 2-Propanol | Polar Protic | 4.0 | Freely Soluble | Acts as both hydrogen bond donor and acceptor, strongly solvating the -OH and -NH₂ groups. |

| Ethanol | Polar Protic | 4.3 | Freely Soluble | Similar to 2-Propanol, with slightly higher polarity promoting strong solvation. |

| Methanol | Polar Protic | 5.1 | Very Soluble | Highest polarity and strong hydrogen bonding capacity among common alcohols. |

Discussion and Interpretation of Solubility

The predicted solubility trend follows the theoretical principles outlined previously. The highest solubility is expected in polar protic solvents like methanol, ethanol, and 2-propanol. This is because these solvents can engage in strong hydrogen bonding with both the hydroxyl and amino functional groups of the solute, providing the enthalpic driving force needed to overcome the solute's crystal lattice energy.[4]

Polar aprotic solvents such as acetone and ethyl acetate are also expected to be effective. While they cannot donate hydrogen bonds, their carbonyl oxygens can act as strong hydrogen bond acceptors for the solute's -OH and -NH₂ groups. Their overall polarity helps to solvate the molecule as a whole.

In contrast, solubility is predicted to be significantly lower in non-polar or weakly polar solvents like toluene. While toluene can interact favorably with the two phenyl rings via London dispersion forces, it is incapable of solvating the polar functional groups, leading to poor overall solubility.[5] This highlights the amphiphilic nature of the solute; successful dissolution requires a solvent that can adequately interact with both the polar and non-polar regions of the molecule.

Caption: Solute-solvent interaction model for solubility.

Conclusion

The solubility of (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a complex function of its dual chemical nature, possessing both significant non-polar and highly polar functionalities. Its solubility is maximized in polar protic solvents that can engage in hydrogen bonding, and it remains appreciable in polar aprotic solvents. Conversely, it is limited in non-polar media. The robust shake-flask method, coupled with UV-Vis analysis, provides a reliable means of quantifying these solubility values experimentally. The data and principles outlined in this guide equip researchers with the foundational knowledge required to make informed decisions regarding solvent selection for synthesis, purification, and formulation involving this vital chiral compound.

References

- Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved January 20, 2026.

-

OECD. (n.d.). Test No. 105: Water Solubility. OECD Publishing. Retrieved January 20, 2026, from [Link]

- OECD. (n.d.). Test No. 105: Water Solubility. OECD Publishing. Retrieved January 20, 2026.

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 20, 2026, from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved January 20, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 20, 2026, from [Link]

- University of Calgary. (2023). Solubility of Organic Compounds. Retrieved January 20, 2026.

-

Phytosafe. (n.d.). OECD 105. Retrieved January 20, 2026, from [Link]

- Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 20, 2026.

-

Homework.Study.com. (n.d.). How does polarity affect solubility?. Retrieved January 20, 2026, from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved January 20, 2026, from [Link]

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. Retrieved January 20, 2026.

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved January 20, 2026, from [Link]

- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Sciences & Research. Retrieved January 20, 2026.

-

Ingenta Connect. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved January 20, 2026, from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 20, 2026, from [Link]

- PubChem. (n.d.). (1S,2R)-(+)-2-Amino-1,2-diphenylethanol.

- PubChem. (n.d.). (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.

- ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. Analytical Chemistry. Retrieved January 20, 2026.

- European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved January 20, 2026.

- BOC Sciences. (2026). Understanding the Properties of (1R,2S)-2-Amino-1,2-diphenylethanol. Retrieved January 20, 2026.

- ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved January 20, 2026.

- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved January 20, 2026.

-

PubChem. (n.d.). 2-Amino-1,2-diphenylethanol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

- Fisher Scientific. (n.d.). (1S,2R)-2-Amino-1,2-diphenylethanol, 98%. Retrieved January 20, 2026.

Sources

- 1. 2-Amino-1,2-diphenylethanol | C14H15NO | CID 22243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. enamine.net [enamine.net]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. scielo.br [scielo.br]

- 16. eu-opensci.org [eu-opensci.org]

An In-depth Technical Guide to the Chiroptical Properties of (1S,2S)-2-Amino-1,2-diphenyl-ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Amino-1,2-diphenyl-ethanol, a member of the chiral vicinal amino alcohol family, is a crucial building block in asymmetric synthesis and pharmaceutical development. Its stereochemistry dictates its function, making the accurate and robust characterization of its absolute configuration paramount. This technical guide provides a comprehensive overview of the principles and methodologies for determining the chiroptical properties of (1S,2S)-2-Amino-1,2-diphenyl-ethanol. We delve into the theoretical underpinnings and practical considerations of key chiroptical techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). While experimental data for this specific enantiomer is not widely published, this guide establishes a rigorous framework for its analysis, drawing upon established principles, data from closely related stereoisomers, and computational modeling strategies. We will explore the critical interplay between molecular conformation and the observed chiroptical response, providing detailed protocols and data interpretation strategies to empower researchers in their stereochemical assignments.

Introduction: The Significance of Stereochemistry in 2-Amino-1,2-diphenyl-ethanol

The biological and chemical properties of a chiral molecule are intrinsically linked to its three-dimensional arrangement. For (1S,2S)-2-Amino-1,2-diphenyl-ethanol, the specific spatial orientation of the amino and hydroxyl groups, as well as the two phenyl rings, defines its utility as a chiral auxiliary, a ligand in asymmetric catalysis, or a precursor to a specific enantiomer of a drug substance. In drug development, for instance, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, unambiguous determination of the absolute configuration is not merely an analytical exercise but a critical component of quality control and regulatory compliance.

Chiroptical spectroscopy provides a powerful, non-destructive suite of tools for probing the stereochemistry of chiral molecules. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. This guide will focus on the application of these methods to (1S,2S)-2-Amino-1,2-diphenyl-ethanol.

Table 1: Physicochemical Properties of 2-Amino-1,2-diphenyl-ethanol

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| General Appearance | White to light yellow crystalline powder | N/A |

| Stereoisomers | (1S,2S), (1R,2R), (1S,2R), (1R,2S) | N/A |

The Conformational Landscape: A Prerequisite for Chiroptical Analysis

The chiroptical properties of a flexible molecule like (1S,2S)-2-Amino-1,2-diphenyl-ethanol are a weighted average of the properties of all its populated conformations in solution. Therefore, a thorough understanding of its conformational landscape is essential for the accurate interpretation of experimental spectra. The molecule's key rotatable bonds are around the C1-C2 axis and the bonds connecting the phenyl rings to the ethanol backbone.

Intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations. The relative orientation of the two phenyl rings (gauche or anti) also profoundly influences the overall shape and, consequently, the chiroptical signature.

Computational Conformational Search

A robust conformational analysis typically begins with a computational search using methods like molecular mechanics or, for higher accuracy, density functional theory (DFT). This process identifies the low-energy conformers that are likely to be present at a given temperature. The relative populations of these conformers can then be estimated using the Boltzmann distribution.

Caption: Workflow for Conformational Analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration of the molecule and the spatial arrangement of its chromophores. In (1S,2S)-2-Amino-1,2-diphenyl-ethanol, the phenyl rings are the primary chromophores.

Theoretical Principles and Expected ECD Signature

The ECD spectrum of (1S,2S)-2-Amino-1,2-diphenyl-ethanol is expected to be dominated by the electronic transitions of the phenyl chromophores. The spatial relationship between these two chromophores, dictated by the molecule's conformation, will give rise to exciton coupling. This coupling of the transition dipole moments of the two phenyl rings results in characteristic positive and negative Cotton effects in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the dihedral angle between the phenyl rings, providing a powerful tool for stereochemical assignment.

Experimental Protocol for ECD Measurement

-

Sample Preparation: Dissolve a precisely weighed amount of (1S,2S)-2-Amino-1,2-diphenyl-ethanol in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to yield a UV absorbance of approximately 0.8-1.2 at the wavelength of maximum absorption.

-

Instrumentation: Use a calibrated circular dichroism spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the ECD spectrum of the sample over the appropriate wavelength range (e.g., 200-400 nm).

-

Record the UV-Vis absorption spectrum of the same sample.

-

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. The data is typically reported in molar ellipticity ([(\theta)]) or differential molar extinction coefficient ((\Delta\epsilon)).

Computational Prediction of ECD Spectra

In the absence of an experimental spectrum, time-dependent density functional theory (TD-DFT) is a reliable method for predicting the ECD spectrum of a molecule.[3][4]

Caption: Workflow for Computational ECD Spectrum Prediction.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly powerful for molecules with multiple stereocenters and complex conformational flexibility.

The Power of VCD for Stereochemical Assignment

VCD is highly sensitive to the absolute configuration and conformation of chiral molecules.[5] The spectrum is rich in information, with each vibrational band potentially exhibiting a VCD signal. The sign and intensity of these signals are unique to a specific enantiomer and its conformational ensemble. For (1S,2S)-2-Amino-1,2-diphenyl-ethanol, VCD can probe the stereochemistry around both chiral centers simultaneously.

Experimental Protocol for VCD Measurement

-

Sample Preparation: Prepare a concentrated solution of the sample (typically 10-100 mg/mL) in a suitable infrared-transparent solvent (e.g., deuterated chloroform, carbon tetrachloride).

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.

-

Data Acquisition:

-

Acquire an IR and a VCD spectrum of the sample.

-

Acquire a baseline spectrum of the solvent.

-

-

Data Processing: Subtract the solvent spectrum and any baseline artifacts.

Computational VCD Analysis

The interpretation of VCD spectra almost always relies on comparison with quantum chemical calculations.

-

DFT Calculations: For each low-energy conformer, calculate the vibrational frequencies and the corresponding IR and VCD intensities using DFT.

-

Spectral Simulation: Generate a simulated VCD spectrum for each conformer.

-